molecular formula C26H20ClF3N2O4 B2583239 c-Kit-IN-3 CAS No. 2363169-01-9

c-Kit-IN-3

Katalognummer B2583239
CAS-Nummer: 2363169-01-9
Molekulargewicht: 516.9
InChI-Schlüssel: YOHLRCOPRAVUCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C-Kit-IN-3 is a potent and selective c-KIT kinase inhibitor . It displays great potencies against most of the gain-of-function mutations in the juxtamembrane domain, drug-resistant mutations in the ATP binding pocket, and activation loops . c-Kit-IN-3 is a selective inhibitor of c-KIT kinase with IC50s of 4 nM and 8 nM for c-Kit (wt) and c-Kit (T670I) .


Molecular Structure Analysis

C-Kit-IN-3 has a chemical formula of C26H20ClF3N2O4 and a molecular weight of 516.901 . It’s a complex organic molecule with multiple functional groups. The exact 3D structure would require more detailed analysis or experimental data .


Physical And Chemical Properties Analysis

C-Kit-IN-3 is a solid compound . Its solubility, melting point, and other physical properties would require experimental determination. As an organic compound, it likely has typical properties such as being less dense than water and having a relatively high melting point.

Wissenschaftliche Forschungsanwendungen

Targeting c-Kit in Cancer Therapies

The application of c-Kit-IN-3 has been explored significantly in the context of cancer therapy. A novel anti–c-KIT antibody-drug conjugate (ADC), leveraging c-KIT overexpression in cancers such as gastrointestinal stromal tumors (GIST), small cell lung cancer (SCLC), melanoma, non–small cell lung cancer (NSCLC), and acute myelogenous leukemia (AML), has shown promising preclinical antitumor activity. This ADC, LOP628, exhibited potent antiproliferative activity on c-KIT–positive cell lines and was particularly efficacious against imatinib-resistant GIST models. This study supports the clinical evaluation of c-KIT–directed ADCs for treating mutant and wild-type c-KIT–positive cancers (Abrams et al., 2018).

c-Kit in Cardiac Regeneration and Aging

c-Kit, identified as a type III receptor tyrosine kinase (RTK), plays a crucial role in the regulation of stem cells and is involved in vital functions of the mammalian body. In the context of the heart, c-Kit has been used as a marker to identify and enrich adult cardiac stem/progenitor cells (CSCs). These CSCs have the potential to regenerate the myocardium after injury and counteract aging effects on cardiac structure and function. The study highlights the need for efficient labeling of true CSCs and emphasizes the significance of c-Kit in myocardial repair and in combating cardiac aging (Marino et al., 2019).

c-Kit in Molecular Oncology

c-Kit is a classical proto-oncogene encoding a receptor tyrosine kinase (RTK) that plays a critical role in cell proliferation, survival, and migration. Dysregulated c-KIT function, caused by overexpression or mutations in c-kit, is associated with tumor development and progression in various human cancers. The study provides an in-depth overview of the structural, biological features of c-KIT, and the activation of intracellular signaling pathways following stem cell factor (SCF) binding to this RTK. It also sheds light on how c-kit alterations are linked with specific human cancers and the impact of tyrosine kinase inhibitors in treating c-KIT-positive tumors (Sheikh et al., 2022).

Wirkmechanismus

C-Kit-IN-3 works by inhibiting the c-Kit receptor tyrosine kinase . This receptor, when activated, plays a crucial role in cell survival, proliferation, and differentiation . By inhibiting this receptor, c-Kit-IN-3 can potentially halt the growth and spread of cancer cells.

Zukünftige Richtungen

C-Kit-IN-3 and other c-Kit inhibitors represent a promising area of research in cancer therapy . Future work could involve optimizing the potency and selectivity of these inhibitors, studying their effects in clinical trials, and exploring their use in combination therapies .

Eigenschaften

IUPAC Name

2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF3N2O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30/h3-11,13-14H,12H2,1-2H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHLRCOPRAVUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

c-Kit-IN-3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.